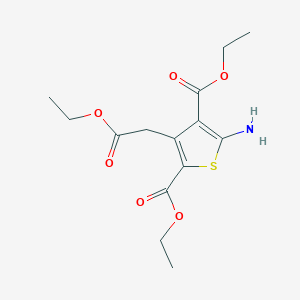

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate

描述

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate (CAS: 58168-14-2) is a thiophene-based derivative with a molecular formula of C₁₄H₁₉NO₆S and a molecular weight of 329.37 g/mol . Its structure features two ethyl ester groups at positions 2 and 4 of the thiophene ring, a primary amino group at position 5, and a 2-ethoxy-2-oxoethyl substituent at position 2. This compound is a key intermediate in synthesizing bioactive molecules, particularly in antimicrobial and anticancer research .

属性

IUPAC Name |

diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-4-19-9(16)7-8-10(13(17)20-5-2)12(15)22-11(8)14(18)21-6-3/h4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGKFBTXDQKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=C1C(=O)OCC)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research indicates potential use in developing anti-inflammatory drugs due to its ability to inhibit specific inflammatory pathways.

- Anticancer Research : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics.

Materials Science

The compound's unique electronic properties make it a candidate for applications in materials science:

- Organic Photovoltaics : Its thiophene structure allows for effective charge transport, making it suitable for use in organic solar cells.

- Conductive Polymers : It can be incorporated into conductive polymer matrices for applications in flexible electronics.

Agricultural Chemistry

In agricultural research, this compound has shown promise as:

- Herbicides : Compounds derived from this structure have demonstrated herbicidal activity against certain weed species.

- Plant Growth Regulators : Its application as a growth regulator has been explored to enhance crop yield and resistance to stress.

Case Studies

- Antimicrobial Studies :

- Photovoltaic Applications :

- Agricultural Efficacy Trials :

作用机制

The mechanism of action of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations at Position 3

Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate

- Structure : A methyl group replaces the 2-ethoxy-2-oxoethyl substituent.

- Molecular Formula: C₁₁H₁₅NO₄S; Molecular Weight: 265.31 g/mol.

- Applications : Used as a precursor for anticancer agents (e.g., thiopyrimidine derivatives) .

Dimethyl 5-Amino-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate

- Structure : Methyl esters at positions 2 and 4; 2-methoxy-2-oxoethyl substituent at position 3.

- Molecular Formula: C₁₁H₁₃NO₆S; Molecular Weight: 287.29 g/mol .

- Key Difference : Shorter ester chains (methyl vs. ethyl) lower molecular weight and may reduce metabolic stability.

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

Functional Group Modifications

Diethyl 3-Methyl-5-[(2,2,2-Trifluoroacetyl)Amino]Thiophene-2,4-Dicarboxylate

- Structure: Trifluoroacetylated amino group at position 5; methyl substituent at position 3.

- Applications : Demonstrated strong binding affinity (-5.7 kcal/mol) against the AvrRps4 effector protein in Pseudomonas syringae .

- Key Difference : The electron-withdrawing trifluoroacetyl group enhances lipophilicity and binding affinity but may reduce solubility.

Diethyl 5-Amino-3-Propylthiophene-2,4-Dicarboxylate

- Structure : Propyl substituent at position 3.

- Molecular Formula: C₁₃H₁₉NO₄S; Molecular Weight: 285.36 g/mol .

Ester Group Variations

4-Ethyl 2-Methyl 5-Amino-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate

- Structure : Mixed ethyl and methyl esters; 2-methoxy-2-oxoethyl substituent.

- Key Difference : Asymmetric ester groups may alter crystallinity and synthetic accessibility .

生物活性

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate (CAS No. 58168-14-2) is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological activities.

- Molecular Formula : C14H19NO6S

- Molar Mass : 329.37 g/mol

- Structure : The compound features a thiophene ring substituted with amino and ethoxy groups, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound.

Research Findings

- Antimicrobial Assays :

- The compound was tested against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Cytotoxicity Studies

Cytotoxicity assessments were performed to evaluate the safety profile of the compound.

Findings from Cytotoxicity Assays

- Cell Lines Tested :

- Human liver cancer cells (HepG2)

- Human breast cancer cells (MCF7)

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 40 |

| MCF7 | 60 |

The IC50 values suggest moderate cytotoxic effects on cancer cell lines, indicating potential use in anticancer therapies.

The biological activity of this compound is believed to stem from its ability to disrupt bacterial cell walls and interfere with cellular processes in pathogens. This mechanism is common among many thiophene derivatives and could be explored further for drug development.

Case Studies and Applications

- Case Study: Antimicrobial Formulation :

- A formulation containing this compound demonstrated enhanced efficacy when combined with other antimicrobial agents.

- The synergistic effects were noted in treating infections resistant to conventional antibiotics.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate?

- Methodology : A common approach involves acetylating aminothiophene precursors. For example, heating diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with acetyl chloride in chloroform at 330 K for 10 hours yields structurally analogous compounds (85% yield) . Alternative routes using ferrous acetate catalysts in alcohol solvents (e.g., ethanol or methanol) under reflux conditions can also be adapted, though yields depend on stoichiometric ratios and reaction time optimization .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., ethanol) is critical to achieve >95% purity.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. For example, monoclinic crystals (space group P2₁/n) with unit cell parameters a = 15.933 Å, b = 4.6028 Å, c = 20.152 Å have been reported for analogous thiophene dicarboxylates . Use SHELXL for refinement, which handles hydrogen bonding (e.g., N–H⋯O, C–H⋯O) and anisotropic displacement parameters .

- Validation : Check R-factors (R₁ < 0.05) and goodness-of-fit (S ≈ 1.0) to ensure model accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., ester carbonyls at ~165–170 ppm, thiophene protons at 6.5–7.5 ppm) .

- FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and ester C=O stretches (~1720 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ions (e.g., m/z 299.34 [M+H]⁺ for C₁₃H₁₇NO₅S) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screen against targets like tubulin (for antiproliferative activity) using AutoDock Vina. Compare binding affinities with known thiophene-based inhibitors (e.g., monastrol derivatives) .

Q. How to resolve contradictions in reported synthetic yields or purity across studies?

- Analysis :

- Reagent Purity : Lower yields (<80%) may arise from impure acetyl chloride or solvent traces .

- Catalytic Efficiency : Ferrous acetate-catalyzed methods require strict control of alcohol solvent ratios (e.g., n(thiophene):n(CCl₄):n(catalyst) = 1:2.5:0.01) .

- Mitigation : Reproduce conditions with HPLC-monitored intermediates and optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile).

Q. What strategies enable functionalization of the thiophene ring for structure-activity relationship (SAR) studies?

- Methodology :

- Electrophilic Substitution : Introduce halogens (e.g., Br₂/FeCl₃) at the 5-position to modify electronic properties .

- Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl groups via palladium catalysis (e.g., coupling with 3-iodophenylboronic acid) .

- Characterization : SCXRD and NOESY NMR to confirm regioselectivity and steric effects .

Key Recommendations for Researchers

- Structural Analysis : Prioritize SCXRD with SHELXL refinement for unambiguous confirmation of substituent positions .

- Synthetic Reproducibility : Pre-dry solvents (e.g., molecular sieves for chloroform) and validate reagent purity via NMR .

- Biological Screening : Use antiproliferative assays (e.g., MTT) on cancer cell lines, comparing results with structurally related dihydropyrimidinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。